molecular formula C15H23NO B452080 2-(1-adamantyl)-N-cyclopropylacetamide

2-(1-adamantyl)-N-cyclopropylacetamide

Cat. No.: B452080
M. Wt: 233.35g/mol
InChI Key: GOVGTFYCTNYIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Adamantyl)-N-cyclopropylacetamide is a synthetic organic compound featuring a rigid adamantane core fused with a cyclopropylacetamide moiety. The adamantyl group confers high lipophilicity and metabolic stability, while the cyclopropyl ring may enhance conformational rigidity and influence pharmacokinetic properties such as membrane permeability and metabolic resistance .

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35g/mol

IUPAC Name

2-(1-adamantyl)-N-cyclopropylacetamide

InChI

InChI=1S/C15H23NO/c17-14(16-13-1-2-13)9-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-13H,1-9H2,(H,16,17)

InChI Key

GOVGTFYCTNYIGB-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)CC23CC4CC(C2)CC(C4)C3

Canonical SMILES

C1CC1NC(=O)CC23CC4CC(C2)CC(C4)C3

solubility

30 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The adamantyl group is a consistent feature, contributing to high lipophilicity and steric bulk across all compounds.
  • AdCaPy incorporates a pyrazole ring, which may improve metabolic stability compared to acetamide derivatives.

Antimicrobial Activity

  • This compound: Limited direct data, but adamantyl-acetamides generally exhibit moderate antimicrobial activity. For example, adamantyl triazolin derivatives show MIC values of 4–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • AdCaPy : Demonstrates broader antimicrobial efficacy (MIC: 2–16 µg/mL) due to the pyrazole-hydrazide moiety, which may disrupt bacterial membrane integrity .
  • 2-(1-Adamantyl)-N-(5-methyl-3-isoxazolyl)acetamide: No explicit activity reported, but isoxazole derivatives are known for antifungal properties .

Metabolic Stability and Toxicity

  • Cyclopropylamide Derivatives : The cyclopropyl group in this compound may reduce cytochrome P450-mediated metabolism compared to ethyl or methyl substituents .
  • 2-(4-Aminophenyl)-N-cyclopropylacetamide: Classified as Category 4 oral toxicity (LD₅₀ > 300 mg/kg), suggesting lower acute toxicity compared to adamantane derivatives with aromatic amines .
  • AdEtOH : Exhibits higher water solubility (logP ~3.1) but shorter half-life in vivo due to rapid hydroxylation .

Physicochemical Properties

Compound logP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
This compound 4.5 <0.1 180–185 (estimated)
AdEtOH 3.1 1.2 95–98
AdCaPy 3.8 0.5 210–215
2-(4-Aminophenyl)-N-cyclopropylacetamide 2.3 5.6 145–148

Notable Trends:

  • Adamantyl derivatives generally exhibit low water solubility due to high logP values (>3).
  • The cyclopropylamide group marginally increases lipophilicity compared to hydroxyl or hydrazide substituents.

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